

## Application Notes and Protocols for DSP-2230 in Thermal Hyperalgesia Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

DSP-2230, now under the development code ANP-230, is an orally active small molecule inhibitor of the voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9.[1] These channels are predominantly expressed in peripheral sensory neurons and are critical in the signaling pathways of pathological pain.[2][3] Genetic and preclinical studies have validated Nav1.7, in particular, as a key player in thermal hyperalgesia.[4][5] DSP-2230 has shown analgesic effects in preclinical models of neuropathic and inflammatory pain.[3][6] Initially developed by Dainippon Sumitomo Pharma, its development for broader neuropathic pain has evolved, with AlphaNavi Pharma now focusing on its potential for treating neuropathic pain associated with specific genetic mutations, such as episodic infantile limb pain syndrome linked to Nav1.9 mutations.[7][8]

These application notes provide a summary of the available preclinical data on the use of **DSP-2230** in thermal hyperalgesia models, detailed experimental protocols, and an overview of the relevant signaling pathways.

### **Data Presentation**

# Table 1: In Vivo Efficacy of DSP-2230 (ANP-230) in a Thermal Hyperalgesia Model



| Animal Model                | Dosing<br>Regimen                    | Administration<br>Route | Key Findings<br>in Thermal<br>Hyperalgesia                                     | Reference                                    |
|-----------------------------|--------------------------------------|-------------------------|--------------------------------------------------------------------------------|----------------------------------------------|
| Nav1.9 R222S<br>Mutant Mice | 3, 10, and 30<br>mg/kg               | Oral (p.o.)             | Dose-dependent increase in paw withdrawal latency in the hot plate test.[7][9] | Okuda et al.,<br>2023[7][9]                  |
| C57BL/6<br>Wildtype Mice    | 3-30 mg/kg, once<br>daily for 6 days | Oral (p.o.)             | Increased latency time in the hot plate test. [1]                              | MedChemExpres<br>s Product<br>Information[1] |

Table 2: In Vitro Potency of DSP-2230

| Target | IC50    | Reference                             |
|--------|---------|---------------------------------------|
| Nav1.7 | 7.1 μΜ  | MedChemExpress Product Information[1] |
| Nav1.8 | 11.4 μΜ | MedChemExpress Product Information[1] |
| Nav1.9 | 6.7 μΜ  | MedChemExpress Product Information[1] |

## **Experimental Protocols**

# Protocol 1: Assessment of DSP-2230 Efficacy in a Mouse Model of Thermal Hyperalgesia (Hot Plate Test)

This protocol is based on the methodology described by Okuda et al., 2023.[7][9]

#### 1. Animal Model:



- Use C57BL/6 wildtype mice or a relevant genetically modified strain (e.g., Nav1.9 R222S mutant mice).[1][9]
- House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Allow animals to acclimate to the testing room for at least 1 hour before experiments.
- 2. Induction of Thermal Hyperalgesia (if applicable):
- For inflammatory models, inject 20 μL of 2% carrageenan or Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw.
- Allow sufficient time for hyperalgesia to develop (typically 2-4 hours for carrageenan and 24 hours for CFA).
- 3. Preparation and Administration of DSP-2230 (ANP-230):
- Prepare a vehicle solution of 0.05% methylcellulose in phosphate-buffered saline (PBS).[9]
- Suspend DSP-2230 in the vehicle to achieve final concentrations for oral administration (e.g., for doses of 3, 10, and 30 mg/kg).[9]
- Administer the DSP-2230 suspension or vehicle to the mice via oral gavage.
- 4. Hot Plate Test:
- Set the hot plate apparatus to a constant temperature (e.g., 52-55°C).
- Gently place the mouse on the hot plate and immediately start a timer.
- Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping.
- Stop the timer and record the latency to the first nocifensive response.
- To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the mouse does not respond within the cut-off time, remove it and record the cut-off time as the latency.



 Conduct baseline measurements before drug administration and at various time points after administration (e.g., 1, 3, and 6 hours) to determine the time course of the analgesic effect.
 [10]

#### 5. Data Analysis:

- Calculate the mean paw withdrawal latency for each treatment group at each time point.
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc
  test) to determine the significance of the drug's effect compared to the vehicle control.

Signaling Pathways and Experimental Workflows
Signaling Pathway of Thermal Hyperalgesia and DSP2230 Mechanism of Action





Click to download full resolution via product page

Caption: Signaling pathway in thermal hyperalgesia and the inhibitory action of **DSP-2230**.

# **Experimental Workflow for Evaluating DSP-2230 in a Thermal Hyperalgesia Model**





Click to download full resolution via product page



Caption: Experimental workflow for assessing **DSP-2230** in a rodent thermal hyperalgesia model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Unique electrophysiological property of a novel Nav1.7, Nav1.8, and Nav1.9 sodium channel blocker, ANP-230 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. burningfeet.org [burningfeet.org]
- 5. Involvement of trigeminal ganglionic Nav 1.7 in hyperalgesia of inflamed temporomandibular joint is dependent on ERK1/2 phosphorylation of glial cells in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AlphaNavi Pharma Exercises Option Regarding DSP-3905 under Development for Neuropathic Pain | Sumitomo Pharma [sumitomo-pharma.com]
- 9. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for DSP-2230 in Thermal Hyperalgesia Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607216#dsp-2230-dosage-for-thermal-hyperalgesia-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com